molecular formula C11H15CrNO6 B095603 Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium CAS No. 15975-93-6

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium

Cat. No.: B095603
CAS No.: 15975-93-6
M. Wt: 309.24 g/mol
InChI Key: XXLBAPDYJMKDNK-UHFFFAOYSA-N
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Description

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is a coordination compound with the molecular formula ([ (CH_3)_4N] [CH_3C (O-)=Cr (CO)_5]). This compound features a chromium center coordinated to five carbonyl groups and a 1-hydroxyethylidene ligand, with a tetramethylammonium cation balancing the charge. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium typically involves the reaction of chromium hexacarbonyl with an appropriate ligand under controlled conditions. One common method includes the following steps:

    Chromium Hexacarbonyl Reaction: Chromium hexacarbonyl ((Cr(CO)_6)) is reacted with 1-hydroxyethylidene in the presence of a base such as sodium methoxide.

    Formation of Intermediate: The reaction forms an intermediate complex which is then treated with tetramethylammonium chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more carbonyl ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Phosphines, amines, moderate heating.

Major Products Formed:

    Oxidation: Chromium oxides and modified carbonyl complexes.

    Reduction: Reduced chromium complexes with altered ligand environments.

    Substitution: New coordination complexes with substituted ligands.

Scientific Research Applications

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in carbonylation reactions and polymerization processes.

    Biology: Investigated for its potential in enzyme mimetic studies due to its ability to mimic certain metalloenzymes.

    Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific reactivity.

    Industry: Utilized in the production of fine chemicals and materials, including specialty polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating reactions by stabilizing transition states and intermediates. The chromium center acts as a Lewis acid, enhancing the reactivity of coordinated ligands. The molecular targets and pathways involved often include organic substrates undergoing transformation via catalytic cycles facilitated by the chromium complex.

Comparison with Similar Compounds

    Chromium Hexacarbonyl ((Cr(CO)_6)): A precursor to many chromium carbonyl complexes, but lacks the specific reactivity imparted by the 1-hydroxyethylidene ligand.

    Tetramethylammonium Pentacarbonylchromium ((CH_3)_4N[Cr(CO)_5]): Similar in structure but without the 1-hydroxyethylidene ligand, leading to different reactivity and applications.

Uniqueness: Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is unique due to the presence of the 1-hydroxyethylidene ligand, which imparts specific reactivity and stability to the complex, making it particularly useful in catalytic applications and research studies.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Properties

IUPAC Name

carbon monoxide;1-oxidoethylidenechromium;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLBAPDYJMKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15CrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453603
Record name AGN-PC-0NF5EI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15975-93-6
Record name AGN-PC-0NF5EI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
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